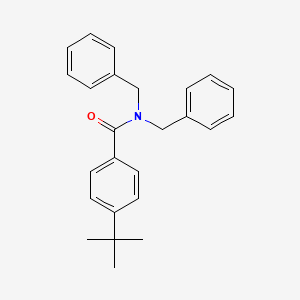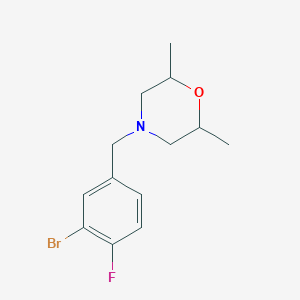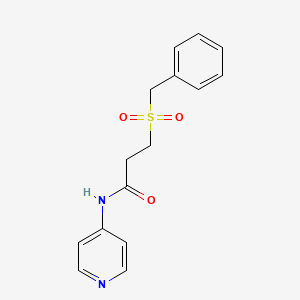
3-(benzylsulfonyl)-N-4-pyridinylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzylsulfonyl)-N-4-pyridinylpropanamide, also known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(benzylsulfonyl)-N-4-pyridinylpropanamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and immune responses. This compound has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various genes involved in tumor growth. Inflammation is a key factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to improve cardiac function and reduce myocardial infarction size in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(benzylsulfonyl)-N-4-pyridinylpropanamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its relatively low solubility, which can make it difficult to work with. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on 3-(benzylsulfonyl)-N-4-pyridinylpropanamide. One area of research is the development of new drugs based on this compound, which could be used to treat various diseases. Another area of research is the identification of new targets for this compound, which could lead to the development of more effective therapies. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects, which will be important for the development of safe and effective drugs.
Métodos De Síntesis
3-(benzylsulfonyl)-N-4-pyridinylpropanamide can be synthesized through a multi-step process that involves the reaction of 4-bromopyridine with benzylsulfonyl chloride, followed by the addition of propanoic acid and subsequent reduction with lithium aluminum hydride. The final product is obtained through the reaction of the resulting intermediate with ammonium hydroxide.
Aplicaciones Científicas De Investigación
3-(benzylsulfonyl)-N-4-pyridinylpropanamide has been extensively studied in various scientific fields, including cancer research, inflammation, and cardiovascular disease. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in treating cardiovascular disease, as it has been shown to improve cardiac function and reduce myocardial infarction size.
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-pyridin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-14-6-9-16-10-7-14)8-11-21(19,20)12-13-4-2-1-3-5-13/h1-7,9-10H,8,11-12H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKBWRXVGDNINJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-8-nitro-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]](/img/structure/B5207923.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)
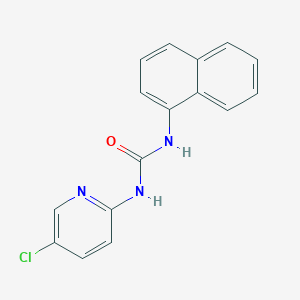
![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5207985.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)
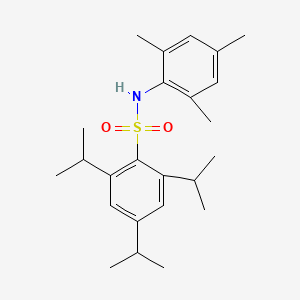
![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)
